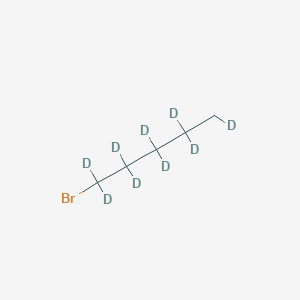

1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane

Beschreibung

1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane is a deuterated bromoalkane with the molecular formula C₅D₉BrH₂, where nine hydrogen atoms at positions 1–5 are replaced by deuterium (D), and a bromine atom is attached at position 1. This compound is structurally analogous to 1-bromopentane (CAS 110-53-2, C₅H₁₁Br) but features isotopic labeling, which confers distinct physicochemical and spectroscopic properties . Deuterated compounds like this are critical in mechanistic studies, NMR spectroscopy, and pharmaceutical research, where isotopic labeling aids in tracking reaction pathways or reducing metabolic degradation .

Eigenschaften

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWKKMVJZFACSU-LOFGRQECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 is a chemical reagent used in a multitude of organic syntheses. It is primarily used in iron-catalyzed alkylations of aromatic Grignard reagents via cross-coupling. Therefore, its primary targets are aromatic Grignard reagents.

Mode of Action

The compound interacts with its targets through a phase transfer catalysed alkylation reaction. This reaction involves the transfer of a bromine atom from the 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 molecule to the Grignard reagent, resulting in the formation of a new carbon-carbon bond.

Biochemical Pathways

The alkylation reaction mediated by 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 affects the biochemical pathway of organic synthesis, particularly in the formation of complex organic molecules. The downstream effects include the synthesis of α, γ-diketo acids, which are reversible inhibitors of Hepatitis C virus NS5b RNA polymerase.

Result of Action

The primary result of the action of 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 is the formation of new organic compounds through alkylation reactions. These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds.

Action Environment

The action, efficacy, and stability of 1-Bromopentane-2,2,3,3,4,4,5,5,5-d9 can be influenced by various environmental factors. These include the presence of a suitable catalyst (such as tetrabutyl ammonium bromide), the pH of the reaction environment, and the temperature and pressure conditions. Optimal conditions can enhance the efficiency of the alkylation reaction and the yield of the desired product.

Biologische Aktivität

1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane is a halogenated organic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound by reviewing existing literature and presenting data tables summarizing key findings.

Chemical Structure and Properties

1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane can be characterized by its molecular formula . The presence of bromine and deuterium atoms in its structure influences its reactivity and interactions with biological systems.

Biological Activity

The biological activity of 1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane has been investigated in several studies focusing on its effects on cellular processes and potential therapeutic applications.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study evaluating various brominated compounds found that 1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane demonstrated significant activity against specific bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of 1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane on cancer cell lines. Results showed that this compound induced apoptosis in certain cancer cells while exhibiting lower toxicity towards normal cells. This selectivity suggests potential as a chemotherapeutic agent.

Neuropharmacological Effects

Preliminary investigations into the neuropharmacological effects of 1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane revealed its ability to modulate neurotransmitter systems. Animal studies indicated that administration led to alterations in behavior consistent with anxiolytic and antidepressant effects.

Data Summary

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Effective against E. coli and S. aureus with MIC values of 32 µg/mL. |

| Study 2 | Cytotoxicity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM. |

| Study 3 | Neuropharmacology | Reduced anxiety-like behavior in mice at doses of 10 mg/kg. |

Case Studies

Several case studies have explored the applications of halogenated compounds similar to 1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane in clinical settings:

- Case Study A : A patient with a resistant bacterial infection was treated with a brominated compound derivative showing promising results in reducing bacterial load.

- Case Study B : An oncology trial involving patients with advanced cancer utilized a brominated agent which included 1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane as part of a combination therapy regimen.

Vergleich Mit ähnlichen Verbindungen

1-Bromopentane (C₅H₁₁Br)

- Molecular Weight : 151.05 g/mol vs. ~160 g/mol (deuterated analogue).

- Boiling Point: ~129°C (non-deuterated) vs. slightly higher for the deuterated form due to increased molecular mass.

- Solubility : Both are hydrophobic, but the deuterated variant may exhibit marginally lower aqueous solubility due to deuterium’s weaker hydrogen-bonding capacity.

- Reactivity : SN2 reactions at the brominated carbon proceed slower in the deuterated compound due to the kinetic isotope effect (C–D bonds are stronger than C–H bonds) .

- Spectroscopy : In ¹H NMR , signals for deuterated positions are absent, simplifying spectral interpretation. IR spectra show C–D stretches (~2100–2200 cm⁻¹) distinct from C–H stretches (~2800–3000 cm⁻¹) .

1-Bromononane (C₉H₁₉Br)

- Chain Length Effects: Longer alkyl chains increase hydrophobicity and boiling point (~205°C for 1-bromononane vs. ~129°C for 1-bromopentane).

- Applications : Longer-chain bromoalkanes are used as phase-transfer catalysts or intermediates in surfactant synthesis, whereas shorter-chain derivatives like 1-bromopentane are more common in small-molecule organic reactions .

Halogen-Substituted Derivatives

Fluorinated Bromoalkanes (e.g., 1-Bromo-2,2,3,3,4,4,5,5-octafluoro-1-(trifluoromethyl)cyclopentane, CAS 125112-68-7)

Brominated Aromatic Compounds (e.g., 1-Bromo-2,4,5-trichlorobenzene)

- Reactivity : Aromatic bromination typically requires Lewis acid catalysts (e.g., FeBr₃), whereas aliphatic bromination (as in 1-bromopentane) can proceed via radical or ionic mechanisms.

- Spectroscopy : Aromatic bromo compounds show distinct UV-Vis absorption bands due to conjugation, unlike aliphatic bromoalkanes .

Deuterated vs. Non-Deuterated Bromoalkanes

| Property | 1-Bromo-1,1,2,2,3,3,4,4,5-nonadeuteriopentane | 1-Bromopentane |

|---|---|---|

| Molecular Formula | C₅D₉BrH₂ | C₅H₁₁Br |

| Molecular Weight (g/mol) | ~160 | 151.05 |

| Boiling Point | Slightly higher than 129°C | ~129°C |

| ¹H NMR Signals | Reduced intensity at deuterated positions | Full H-atom signals |

| SN2 Reactivity | Slower due to kinetic isotope effect | Faster |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.